![molecular formula C10H8I2O6 B14243401 2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 505065-16-7](/img/structure/B14243401.png)
2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is an organic compound characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to two acetic acid groups through ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid typically involves the iodination of a precursor compound, followed by the introduction of acetic acid groups. One common method includes the following steps:
Iodination: The precursor, 2,5-dihydroxy-1,4-phenylene, is subjected to iodination using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Etherification: The iodinated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenylene ring and acetic acid groups can participate in oxidation and reduction reactions under suitable conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atoms.
Oxidation: Oxidized derivatives of the phenylene ring or acetic acid groups.
Reduction: Reduced forms of the phenylene ring or acetic acid groups.
Esterification: Ester derivatives of the compound.
科学研究应用
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms may facilitate binding to certain proteins or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Dichloro-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Difluoro-1,4-phenylene)bis(oxy)]diacetic acid
Uniqueness
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful for imaging applications. Additionally, the compound’s reactivity and potential biological activities set it apart from its halogenated analogs.
属性
CAS 编号 |
505065-16-7 |
|---|---|
分子式 |
C10H8I2O6 |
分子量 |
477.98 g/mol |
IUPAC 名称 |
2-[4-(carboxymethoxy)-2,5-diiodophenoxy]acetic acid |
InChI |
InChI=1S/C10H8I2O6/c11-5-1-7(17-3-9(13)14)6(12)2-8(5)18-4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |
InChI 键 |
ROXGCRKGHUDAJX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1I)OCC(=O)O)I)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
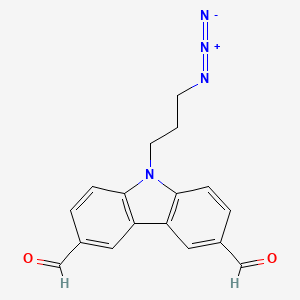
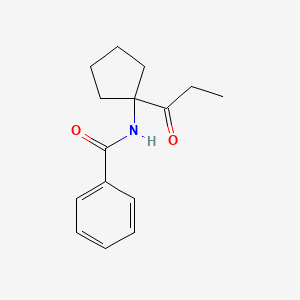


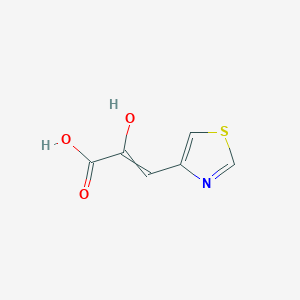


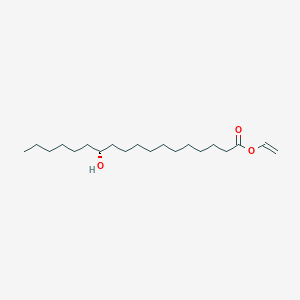
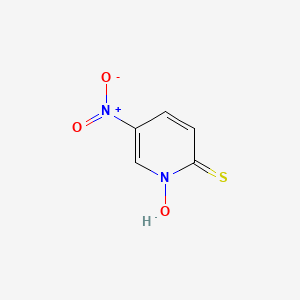
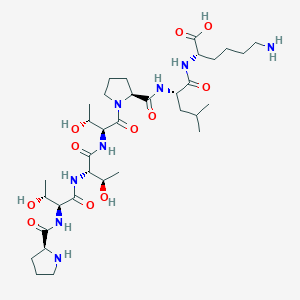
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
